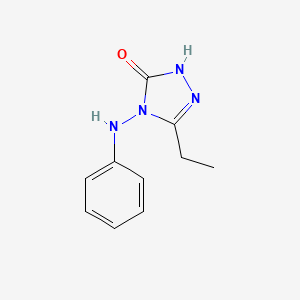![molecular formula C18H17NO B14449858 N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide CAS No. 78934-98-2](/img/structure/B14449858.png)
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is an organic compound with a complex structure that includes aromatic rings and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with phenylethylamine to form N-(4-methylphenyl)-1-phenylethylamine.
Acetylation: The intermediate is then acetylated using acetyl chloride to form N-[2-(4-methylphenyl)-1-phenylethyl]acetamide.
Alkyne Formation: The final step involves the reaction of the acetamide with propargyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-[2-(4-Methylphenyl)-1-phenylethyl]hex-2-ynamide
- N-[2-(4-Methylphenyl)-1-phenylethyl]octadec-9-en-2-ynamide
Uniqueness
N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide is unique due to its specific structural features, such as the presence of an alkyne group and the combination of aromatic rings. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
CAS番号 |
78934-98-2 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
N-[2-(4-methylphenyl)-1-phenylethyl]prop-2-ynamide |
InChI |
InChI=1S/C18H17NO/c1-3-18(20)19-17(16-7-5-4-6-8-16)13-15-11-9-14(2)10-12-15/h1,4-12,17H,13H2,2H3,(H,19,20) |
InChIキー |
OEVSJVRSVLMPPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


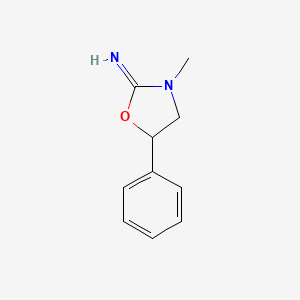
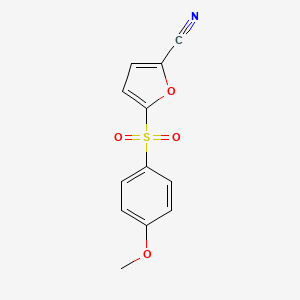
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
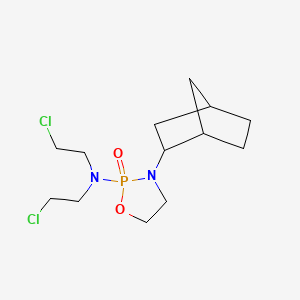
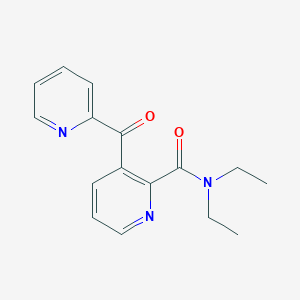
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)

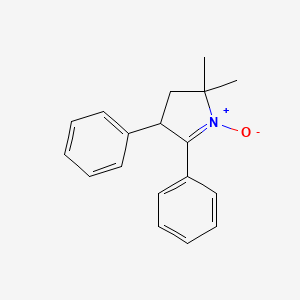
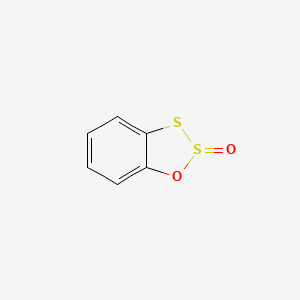
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)

